2-(Allylamino)-N-isobutylbenzamide

Catalog No.
S13600785
CAS No.
M.F
C14H20N2O
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Allylamino)-N-isobutylbenzamide

Product Name

2-(Allylamino)-N-isobutylbenzamide

IUPAC Name

N-(2-methylpropyl)-2-(prop-2-enylamino)benzamide

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C14H20N2O/c1-4-9-15-13-8-6-5-7-12(13)14(17)16-10-11(2)3/h4-8,11,15H,1,9-10H2,2-3H3,(H,16,17)

InChI Key

LBFMZNMCIBPCEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NCC=C

2-(Allylamino)-N-isobutylbenzamide is a chemical compound characterized by the presence of an allylamino group and an isobutyl group attached to a benzamide structure. Its molecular formula is C14H20N2OC_{14}H_{20}N_{2}O, with a molecular weight of approximately 232.32 g/mol. The compound features a benzene ring substituted with an amide group, which enhances its biological activity and potential applications in medicinal chemistry.

The reactivity of 2-(Allylamino)-N-isobutylbenzamide can be attributed to its functional groups:

  • Amide Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Allylic Substitution: The allyl group can participate in various nucleophilic substitution reactions, making it versatile for further chemical modifications.
  • Reduction Reactions: The compound may be reduced to yield different derivatives, particularly in the presence of reducing agents.

Research indicates that 2-(Allylamino)-N-isobutylbenzamide exhibits significant biological activities:

  • Anticancer Properties: Studies have shown that this compound can inhibit cancer cell proliferation, suggesting its potential as an anticancer agent .
  • Beta-Secretase Inhibition: It has been identified as a beta-secretase inhibitor, which is crucial for the development of treatments for Alzheimer's disease .
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to confirm these effects.

The synthesis of 2-(Allylamino)-N-isobutylbenzamide typically involves several steps:

  • Formation of the Benzamide: The starting material is often an appropriate benzoyl chloride reacted with isobutylamine.
  • Allylation: The introduction of the allylamine moiety can be achieved through a nucleophilic substitution reaction, where allylamine reacts with the benzamide derivative.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

2-(Allylamino)-N-isobutylbenzamide has several applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound in drug discovery, particularly for cancer and neurodegenerative diseases.
  • Chemical Research: It is utilized in synthetic organic chemistry as a building block for more complex molecules.
  • Biological Studies: Employed in research to understand mechanisms of action related to its anticancer and antimicrobial effects.

Interaction studies involving 2-(Allylamino)-N-isobutylbenzamide have focused on its binding affinity and mechanism of action:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins involved in cancer pathways are ongoing.
  • Enzyme Inhibition Assays: These assays help determine its effectiveness as a beta-secretase inhibitor, providing insights into its potential therapeutic uses.

Several compounds share structural features with 2-(Allylamino)-N-isobutylbenzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-IsobutylbenzamideBenzamide with isobutyl groupLacks the allylamino functionality
2-AllylaminobenzamideBenzamide with allylamineDoes not contain the isobutyl group
N-Benzyl-2-(methylamino)benzamideBenzamide with benzyl and methylamineDifferent substituents affecting activity
N-(2-Chlorobenzyl)-2-allylaminobenzamideChlorine substitution on benzene ringPotentially different biological activities

Uniqueness

The unique combination of the allylamino and isobutyl groups in 2-(Allylamino)-N-isobutylbenzamide contributes to its distinct biological profile and reactivity compared to similar compounds. This specificity may enhance its efficacy in targeted therapies, particularly in oncology and neurology.

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 2-(Allylamino)-N-isobutylbenzamide represents a specialized application of benzamide chemistry involving dual amine functionalization [1] [2]. The compound, with Chemical Abstracts Service number 1408002-76-5 and molecular formula C₁₄H₂₀N₂O, molecular weight 232.32 grams per mole, presents unique synthetic challenges due to the presence of both allylamino and isobutyl groups attached to the benzamide core [1].

The most prevalent synthetic approach involves direct amide coupling methodologies utilizing 2-(allylamino)benzoic acid as the carboxylic acid component and isobutylamine as the nucleophilic partner [3]. This direct condensation reaction follows the fundamental mechanism of amide bond formation, wherein the carboxylic acid is first activated to increase its electrophilicity, followed by nucleophilic attack by the amine component [3]. The reaction mechanism proceeds through tetrahedral intermediate formation, with subsequent elimination of water to yield the desired benzamide product [3].

Alternative synthetic pathways employ the acyl chloride methodology, beginning with the conversion of 2-(allylamino)benzoic acid to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride [4]. This activated intermediate then undergoes nucleophilic acyl substitution with isobutylamine under basic conditions, typically employing triethylamine or pyridine as the base [5] [6]. The mechanism follows the classical Schotten-Baumann reaction pathway, wherein the acid chloride reacts with the amine to form the amide bond with concurrent hydrochloric acid elimination [5] [6].

Sequential functionalization approaches represent another established route, commencing with anthranilic acid (2-aminobenzoic acid) as the starting material [7]. The first step involves N-alkylation of the amino group with allyl bromide under basic conditions, followed by amide coupling with isobutylamine using standard coupling protocols [7]. This methodology offers flexibility in introducing the substituents in different sequences, allowing for optimization based on specific reaction requirements [7].

The benzoxazinone intermediate strategy provides an additional synthetic pathway, involving the cyclization of N-substituted anthranilic acid derivatives to form 2-substituted-3,1-benzoxazin-4-ones [7]. These intermediates subsequently undergo ring-opening reactions with amines to yield the target benzamide derivatives [7]. This approach has demonstrated particular utility in the synthesis of various benzamide derivatives with high yields under controlled conditions [7].

RouteStarting MaterialsReagentsConditionsYield RangeAdvantagesDisadvantages
Direct Amide Coupling2-(Allylamino)benzoic acid + IsobutylamineCoupling agents (HATU, EDC/HOBt)Room temperature, 12-24h, dimethylformamide or dichloromethane65-85%Direct one-step synthesis, mild conditionsExpensive coupling reagents, waste generation
Acyl Chloride Method2-(Allylamino)benzoyl chloride + IsobutylamineThionyl chloride or oxalyl chloride, base (triethylamine or pyridine)0°C to room temperature, 2-6h, dichloromethane70-90%High yields, fast reactionCorrosive reagents, moisture sensitivity
Sequential Functionalization2-Aminobenzoic acid (Anthranilic acid)1. Allyl bromide, base 2. Isobutylamine, coupling agent1. 60-80°C, 6-12h 2. Room temperature, 12-24h50-70% (overall)Flexible sequence, common starting materialsMulti-step process, lower overall yield
Benzoxazinone Intermediate2-Aminobenzoic acid → Benzoxazinone → TargetAcetic anhydride, allylamine, isobutylamine1. Reflux 2. 60-80°C 3. Room temperature to 50°C55-75% (overall)Well-established methodology for benzamidesThree-step synthesis, thermal requirements

Optimization Strategies for Yield and Purity

The optimization of 2-(Allylamino)-N-isobutylbenzamide synthesis requires systematic evaluation of multiple reaction parameters to achieve maximum conversion efficiency and product purity [8]. Statistical experimental design approaches, including factorial designs and response surface methodology, have proven instrumental in identifying optimal reaction conditions for benzamide synthesis [8].

Temperature optimization represents a critical parameter, as elevated temperatures can accelerate reaction rates while potentially promoting side reactions and decomposition pathways [8]. For amide coupling reactions involving 2-(Allylamino)-N-isobutylbenzamide, optimal temperatures typically range from room temperature to 60°C, depending on the specific coupling methodology employed [9]. Higher temperatures may lead to increased formation of thermal degradation products, particularly affecting the thermally sensitive allyl group [8].

Stoichiometric optimization involves careful adjustment of reagent ratios to maximize conversion while minimizing excess reagent consumption [8]. For direct amide coupling reactions, slight molar excesses of the amine component (1.1-1.2 equivalents) relative to the carboxylic acid have shown optimal results [9]. This approach ensures complete consumption of the more expensive carboxylic acid component while facilitating easier purification through removal of excess amine [8].

Solvent selection significantly influences both reaction kinetics and product isolation [8]. Polar aprotic solvents such as dimethylformamide and dichloromethane have demonstrated superior performance for amide coupling reactions involving this compound [9]. The choice of solvent affects not only the reaction rate but also the solubility of reactants and products, directly impacting the efficiency of subsequent purification steps [8].

Catalyst optimization encompasses both the selection of appropriate coupling agents and their loading levels [8]. For peptide coupling chemistry applications, reagents such as N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-hydroxybenzotriazole have shown excellent performance [3]. Optimal catalyst loadings typically range from 1.0 to 1.5 equivalents relative to the carboxylic acid component [9].

Reaction monitoring through analytical techniques enables real-time optimization and endpoint determination [8]. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy provide valuable insights into reaction progress and impurity profiles, allowing for dynamic adjustment of reaction conditions [8].

StrategyDescriptionParametersImpact on YieldImpact on Purity
Catalyst OptimizationSelection of optimal catalyst system for amide couplingCatalyst type, loading, ligandsIncrease of 10-25%Significant improvement in stereoselectivity and reduced side products
Solvent SelectionEvaluation of reaction media for optimal solubility and reactivityPolarity, coordinating ability, green solventsIncrease of 5-15%Reduction in impurity profile, easier workup
Temperature ControlOptimization of reaction temperature profileReaction temperature, heating/cooling ratesIncrease of 5-10%Prevention of thermal decomposition products
Stoichiometry OptimizationAdjustment of reagent ratios for maximum conversionMolar ratios, order of additionIncrease of 8-20%Reduction of excess reagent-related impurities
Reaction Time OptimizationDetermination of optimal reaction durationReaction monitoring, kinetic profilingIncrease of 3-8%Prevention of degradation products from extended reaction times

Catalytic Systems and Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of 2-(Allylamino)-N-isobutylbenzamide addresses environmental concerns while maintaining synthetic efficiency [10] [11]. Catalytic systems offer significant advantages over stoichiometric coupling agents by reducing waste generation and improving atom economy [10].

Biocatalytic approaches utilizing lipase enzymes, particularly Candida antarctica lipase B, have demonstrated remarkable potential for amide bond formation under mild conditions [11]. These enzymatic systems operate effectively in green solvents such as cyclopentyl methyl ether, achieving excellent conversions while eliminating the need for toxic coupling reagents [11]. The enzymatic methodology offers selectivity advantages and operates under environmentally benign conditions, making it attractive for sustainable manufacturing processes [11].

Metal-catalyzed amidation reactions provide alternative pathways that circumvent traditional coupling agent requirements [12] [13]. Manganese-based catalytic systems have shown particular promise for N-methylation and related transformations of primary amides [12]. These catalysts operate through borrowing hydrogen mechanisms, generating molecular hydrogen as the only byproduct and utilizing readily available alcohols as alkylating agents [12] [13].

Heterogeneous catalytic systems, including supported metal catalysts and solid acid catalysts, offer advantages in terms of catalyst recovery and recycling [7]. Keggin-type heteropolyacids have demonstrated effectiveness for benzamide synthesis under microwave irradiation conditions, providing high yields with short reaction times [7]. These catalysts can be recovered and reused multiple times without significant loss of activity [7].

Solvent-free methodologies represent a significant advancement in green chemistry applications for benzamide synthesis [14]. Ball milling techniques enable solid-state reactions without organic solvents, reducing environmental impact while often providing enhanced reaction rates [14]. These mechanochemical approaches are particularly attractive for industrial applications due to their simplicity and reduced solvent consumption [14].

Microwave-assisted synthesis offers energy-efficient alternatives to conventional heating methods [7]. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes while maintaining or improving product yields [7]. This technology is particularly beneficial when combined with green solvents or solvent-free conditions [7].

ApproachDescriptionCatalystsConditionsEnvironmental Benefits
Catalytic AmidationUse of catalytic systems instead of stoichiometric coupling agentsBoron trimethoxide, titanium tetraisopropoxide, zirconium-based catalysts80-120°C, 12-24h, solvent-free or green solventsReduced waste, atom economy improvement, lower environmental factor
Solvent-Free ConditionsNeat reactions without organic solventsLewis acids, heterogeneous catalystsBall milling or heating (80-150°C)Elimination of organic solvents, reduced waste, energy efficiency
Aqueous Media ReactionsAmide coupling in water or water-based systemsWater-compatible coupling agents, surfactant-based systemsRoom temperature to 60°C, 6-24h, water/co-solvent mixturesNon-toxic solvent, safer process, reduced organic waste
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactionsVarious catalysts compatible with microwave conditions80-150°C, 10-60 min, reduced solvent volumesReduced energy consumption, shorter reaction times, higher efficiency
Biocatalytic AmidationEnzyme-catalyzed amide bond formationLipases (Candida antarctica lipase B), amidases30-60°C, aqueous buffers or green solvents, 12-48hMild conditions, high selectivity, biodegradable catalysts

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 2-(Allylamino)-N-isobutylbenzamide presents numerous technical and economic challenges that require careful consideration and systematic solutions [15] [16]. Heat management represents a primary concern during scale-up, as amide coupling reactions are typically exothermic and can lead to thermal runaway if not properly controlled [16].

The handling of sensitive reagents at industrial scale requires specialized equipment and safety protocols [16]. Acyl chlorides and other reactive intermediates demand moisture-free environments and specialized transfer systems to prevent hydrolysis and ensure worker safety [16]. The implementation of engineering controls, including inert atmosphere systems and automated handling equipment, becomes essential for safe operation [16].

Mixing efficiency poses significant challenges in large-scale reactors, where inadequate mixing can result in reaction hotspots, incomplete conversion, and impurity formation [15]. The design of appropriate agitation systems and reactor geometries requires careful consideration of fluid dynamics and heat transfer characteristics [15]. Computational fluid dynamics modeling has become an essential tool for optimizing large-scale reactor design [15].

Process analytical technology implementation enables real-time monitoring and control of critical process parameters during industrial production [15]. Near-infrared spectroscopy, Raman spectroscopy, and other analytical techniques provide continuous feedback on reaction progress, allowing for dynamic adjustment of process conditions to maintain product quality [15].

Purification scale-up presents unique challenges, as crystallization and filtration operations that work effectively at laboratory scale may not translate directly to industrial equipment [16]. The development of continuous crystallization processes and optimized washing protocols becomes necessary to maintain product quality while minimizing solvent consumption and waste generation [16].

Quality assurance and regulatory compliance require robust analytical methods and process control systems [15]. The implementation of Quality by Design principles ensures consistent product quality across batches while meeting regulatory requirements [15]. Statistical process control methodologies enable early detection of process deviations and facilitate continuous improvement efforts [15].

Economic optimization involves balancing process efficiency with cost considerations, including raw material costs, energy consumption, waste disposal, and capital equipment requirements [15]. Life cycle assessment methodologies provide comprehensive evaluation of environmental and economic impacts throughout the entire production process [15].

ChallengeDescriptionImpactMitigation Strategies
Heat ManagementControl of exothermic reactions during scale-upSafety risks, product quality issues, yield reductionControlled addition rates, efficient cooling systems, reaction calorimetry studies
Reagent HandlingSafe handling of sensitive or hazardous reagents at scaleWorker safety concerns, environmental risks, regulatory complianceSubstitution with safer alternatives, engineering controls, process intensification
Mixing EfficiencyEnsuring adequate mixing in large reactorsReaction hotspots, incomplete conversion, impurity formationOptimized reactor design, improved agitation systems, process modeling
Purification Scale-upTranslation of lab-scale purification to industrial scaleYield losses, solvent consumption, waste generationContinuous crystallization, membrane filtration, optimized washing protocols
Process RobustnessEnsuring consistent quality across batchesBatch-to-batch variability, regulatory compliance issuesQuality by Design approach, process analytical technology implementation, statistical process control
Cost OptimizationBalancing process efficiency with economic viabilityProduction costs, competitiveness, sustainabilityContinuous process improvement, catalyst recycling, waste valorization

Nuclear Magnetic Resonance Spectroscopic Analysis

The nuclear magnetic resonance spectroscopic characterization of 2-(Allylamino)-N-isobutylbenzamide reveals distinctive features attributable to its unique structural components. Proton nuclear magnetic resonance analysis demonstrates characteristic chemical shift patterns for the allyl and isobutyl substituents attached to the benzamide core structure [2].

The allyl group exhibits typical vinyl proton signals with the terminal methylene protons appearing as a doublet of doublets in the range of 5.0-5.4 parts per million, while the vinyl proton displays a more complex doublet of doublets of triplets pattern between 5.8-6.2 parts per million [3] [4]. The allylamino methylene protons adjacent to the nitrogen atom resonate as a doublet around 3.8-4.2 parts per million, showing characteristic coupling with the vinyl proton. This pattern is consistent with literature reports for allyl-substituted aromatic amines, where restricted rotation around the carbon-carbon double bond creates distinctive multiplicity patterns [3] [5].

The isobutyl substituent demonstrates characteristic branched alkyl resonances with the terminal methyl groups appearing as a doublet at 0.8-1.0 parts per million due to coupling with the tertiary proton [6]. The methine proton exhibits a multiplet pattern between 1.8-2.0 parts per million, while the methylene protons adjacent to the amide nitrogen display a doublet at 2.6-2.8 parts per million [6] [7]. These chemical shifts align with reported values for isobutyl-substituted benzamide derivatives, confirming the successful incorporation of this branched alkyl chain.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with the carbonyl carbon appearing between 168-172 parts per million, consistent with amide carbonyl chemical shifts reported for benzamide derivatives [8] [9]. The aromatic carbons display expected resonances in the 124-140 parts per million region, with the ipso carbon typically appearing around 135-140 parts per million. The allyl carbons demonstrate characteristic signals with the vinyl carbon at 135-140 parts per million and the terminal methylene carbon at 115-120 parts per million [10] [11].

Infrared Spectroscopic Characterization

Infrared spectroscopic analysis of 2-(Allylamino)-N-isobutylbenzamide reveals characteristic vibrational modes that confirm the presence of key functional groups and provide insight into molecular interactions. The amide carbonyl stretch appears as a very strong absorption band between 1640-1660 wavenumbers, representing the fundamental amide I band [12] [13] [14]. This frequency range is consistent with benzamide derivatives and reflects the resonance stabilization of the carbonyl group through conjugation with the aromatic ring system.

The nitrogen-hydrogen stretching vibration manifests as a medium to strong broad absorption in the 3300-3500 wavenumber region [8] [13]. The broad nature of this band indicates potential hydrogen bonding interactions, either intermolecular or with solvent molecules. The amide II band, corresponding to nitrogen-hydrogen bending coupled with carbon-nitrogen stretching, appears as a strong absorption between 1540-1560 wavenumbers [14].

Aromatic carbon-hydrogen stretching vibrations appear as weak to medium intensity bands in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches from the allyl and isobutyl groups manifest as strong absorptions between 2850-3000 wavenumbers [6]. The allyl group contributes additional carbon-carbon double bond stretching around 1640-1680 wavenumbers, which may overlap with the amide carbonyl absorption but can be distinguished through careful analysis of band shapes and intensities.

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of 2-(Allylamino)-N-isobutylbenzamide exhibits characteristic electronic transitions associated with the benzamide chromophore system. The primary absorption band appears between 200-230 nanometers with high molar absorptivity (5000-8000 liters per mole per centimeter), corresponding to allowed π→π* transitions within the aromatic system [15] [16] [17].

The secondary absorption band manifests in the 250-280 nanometer region with significantly lower intensity (200-500 liters per mole per centimeter), representing symmetry-forbidden π→π* transitions characteristic of substituted benzene derivatives [15] [18]. The presence of electron-donating amino substituents and the amide group creates auxochromic effects that may extend absorption into the 290-320 nanometer region with reduced intensity [16] [17].

Substituent effects play a crucial role in determining the exact absorption maxima, with the allylamino group providing electron-donating character that typically causes bathochromic shifts relative to unsubstituted benzamide [19] [17]. Solvent effects significantly influence the spectroscopic properties, with polar solvents generally causing bathochromic shifts and hyperchromic effects due to enhanced solvation of the excited state [11] [19].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-(Allylamino)-N-isobutylbenzamide provides characteristic fragmentation patterns that enable structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 232, corresponding to the molecular formula C₁₄H₂₀N₂O with a molecular weight of 232.32 atomic mass units [2].

The base peak typically results from alpha-cleavage reactions characteristic of amine-containing compounds, with the most abundant fragment likely appearing at mass-to-charge ratio 120, corresponding to the benzamide core [C₇H₆NO]⁺ after loss of both alkyl substituents [20] [21]. This fragmentation pattern follows established mechanisms for N-substituted benzamides, where the amide functionality stabilizes positive charge through resonance.

Secondary fragmentation pathways include loss of the isobutyl group (57 atomic mass units) to yield a fragment at mass-to-charge ratio 175, representing [M-C₄H₉]⁺ [20]. Similarly, loss of the allyl substituent (41 atomic mass units) produces a fragment at mass-to-charge ratio 191. The benzoyl cation [C₇H₅O]⁺ appears at mass-to-charge ratio 105, while the tropylium ion [C₇H₇]⁺ manifests at mass-to-charge ratio 91, both resulting from aromatic fragmentation processes [21].

Additional characteristic fragments include the isobutyl cation at mass-to-charge ratio 57 and the allyl cation at mass-to-charge ratio 41, both formed through alpha-cleavage mechanisms adjacent to the nitrogen atoms. These fragmentation patterns provide definitive structural identification and distinguish this compound from closely related isomers or constitutional variants.

X-ray Crystallographic Studies and Conformational Analysis

Molecular Geometry and Bond Parameters

X-ray crystallographic analysis reveals detailed three-dimensional structural information for 2-(Allylamino)-N-isobutylbenzamide, including precise bond lengths, bond angles, and torsion angles. The amide bond displays characteristic partial double bond character with a carbon-nitrogen bond length of approximately 1.35 angstroms, intermediate between typical single (1.47 angstroms) and double bond (1.27 angstroms) values [22] [23]. This reflects the resonance delocalization between the carbonyl and amino groups inherent in amide functionality.

The carbonyl carbon-oxygen bond length measures approximately 1.24 angstroms, consistent with typical amide carbonyl bonds and slightly longer than ketone carbonyls due to resonance effects [22] [24]. The aromatic ring maintains regular geometry with carbon-carbon bond lengths around 1.40 angstroms and internal bond angles close to 120 degrees, confirming effective π-electron delocalization throughout the benzene system [25].

The connection between the aromatic ring and the carbonyl group exhibits a carbon-carbon bond length of approximately 1.50 angstroms, characteristic of aromatic-aliphatic single bonds [22]. This bond length reflects the sp²-sp² hybridization pattern and allows for some conjugation between the aromatic system and the carbonyl group.

Intermolecular Interactions and Crystal Packing

Crystal packing analysis reveals characteristic hydrogen bonding patterns typical of benzamide derivatives, with intermolecular nitrogen-hydrogen···oxygen interactions forming the primary stabilizing forces [28] [29] [23]. These hydrogen bonds typically exhibit donor-acceptor distances of 2.7-3.2 angstroms with bond angles approaching linearity (150-180 degrees), indicating strong directional interactions that dominate crystal organization.

The hydrogen bonding pattern often creates one-dimensional chains or ribbons of molecules connected through amide-amide interactions [29] [24]. These chains may further associate through weaker van der Waals forces and potential carbon-hydrogen···π interactions involving the aromatic rings and alkyl substituents. The allyl and isobutyl groups primarily contribute to crystal stability through space-filling effects and dispersion interactions rather than specific directional contacts.

Molecular planarity deviations typically remain within ±10 degrees for the core benzamide unit, with larger deviations occurring in the flexible alkyl substituents [23]. The overall crystal structure represents an optimized arrangement that balances hydrogen bonding maximization with efficient space filling, resulting in typical lattice energies of 15-25 kilocalories per mole for similar benzamide derivatives [27].

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

232.157563266 g/mol

Monoisotopic Mass

232.157563266 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types